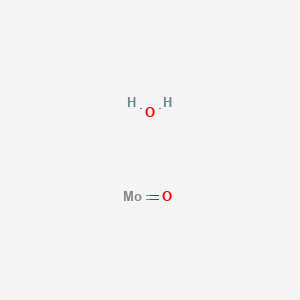![molecular formula C18H13NO B14607263 3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl- CAS No. 58975-20-5](/img/structure/B14607263.png)
3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl- is a tricyclic compound that belongs to the pyrroloindole family. This compound is known for its unique structural motif, which is found in many biologically active natural products and drug candidates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl- can be achieved through a domino palladium-catalyzed reaction. This method involves the reaction of indol-2-ylmethyl acetates with 1,3-dicarbonyl derivatives. The key role of the features of the 1,3-dicarbonyls on the reaction outcome has been explored, and the employment of 2-methylcyclohexan-1,3-dione as the dicarbonyl source allows further challenging indole nucleus functionalizations .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale palladium-catalyzed cyclization reactions. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, 1,3-dicarbonyl derivatives, and bases such as potassium carbonate. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and selectivity .
Major Products Formed
The major products formed from these reactions include various polysubstituted derivatives of 3H-Pyrrolo[1,2-a]indol-3-one. These derivatives can exhibit a wide range of biological activities, making them valuable for medicinal chemistry research .
Applications De Recherche Scientifique
3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimalarial, antitumor, antiviral, and psychotropic properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimalarial activity is attributed to its ability to inhibit the growth of the Plasmodium falciparum parasite .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
2,3-Dihydro-1H-pyrrolo[1,2-a]indole: Known for its antimalarial and antitumor activities.
6-Methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole: Exhibits psychotropic properties.
1,2-Dihydropyrrolo[3,4-b]indol-3-one: Used in the synthesis of complex organic molecules
Uniqueness
3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl- is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for medicinal chemistry research .
Propriétés
Numéro CAS |
58975-20-5 |
|---|---|
Formule moléculaire |
C18H13NO |
Poids moléculaire |
259.3 g/mol |
Nom IUPAC |
3-methyl-4-phenylpyrrolo[1,2-a]indol-1-one |
InChI |
InChI=1S/C18H13NO/c1-12-11-16(20)19-15-10-6-5-9-14(15)17(18(12)19)13-7-3-2-4-8-13/h2-11H,1H3 |
Clé InChI |
JDFGQVWTDFKNRN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)N2C1=C(C3=CC=CC=C32)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Methyl{4-[(E)-(4-methylphenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14607182.png)

![4-{(E)-[4-(2,4-Dichlorophenoxy)phenyl]diazenyl}-N,N-dimethylaniline](/img/structure/B14607187.png)

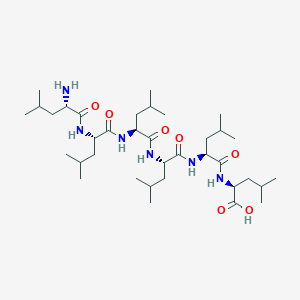
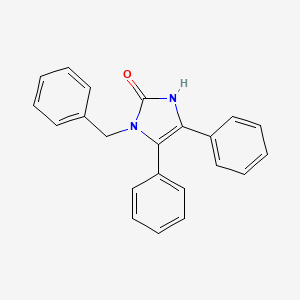
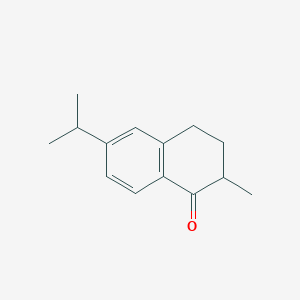
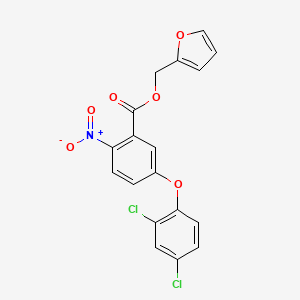

![2-[3-[(5-Nitropyridin-2-yl)amino]pyridin-2-yl]sulfanylacetic acid](/img/structure/B14607231.png)
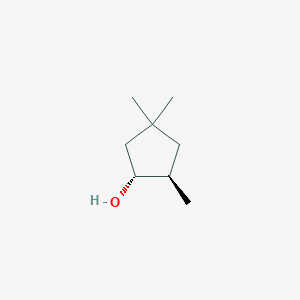
![Propyl 2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanoate](/img/structure/B14607239.png)
![7-Methyl-2,6-diphenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B14607244.png)
